3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Medicinal chemistry ADME prediction Triazole SAR

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a tri-substituted 1,2,4-triazole-5-carboxamide featuring a 3-bromo, N1-methoxymethyl, and N-isopropyl carboxamide architecture (C₈H₁₃BrN₄O₂, MW 277.12 g/mol). It is supplied as a research-grade building block with a typical purity specification of 95–98%.

Molecular Formula C8H13BrN4O2
Molecular Weight 277.12 g/mol
CAS No. 1706442-96-7
Cat. No. B1457542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
CAS1706442-96-7
Molecular FormulaC8H13BrN4O2
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NC(=NN1COC)Br
InChIInChI=1S/C8H13BrN4O2/c1-5(2)10-7(14)6-11-8(9)12-13(6)4-15-3/h5H,4H2,1-3H3,(H,10,14)
InChIKeyMLPBFOGQTQQYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide (CAS 1706442-96-7): Procurement-Quality Physicochemical Profile


3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a tri-substituted 1,2,4-triazole-5-carboxamide featuring a 3-bromo, N1-methoxymethyl, and N-isopropyl carboxamide architecture (C₈H₁₃BrN₄O₂, MW 277.12 g/mol). It is supplied as a research-grade building block with a typical purity specification of 95–98% . Its computed physicochemical profile, including a topological polar surface area (TPSA) of 69 Ų, a calculated logP (XLogP3) of 1.3, and a single hydrogen-bond donor, distinguishes it from simpler triazole-5-carboxamide analogs and makes it particularly relevant for medicinal chemistry programs requiring balanced lipophilicity and intermediate permeability characteristics [1].

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide: Why Direct Analog Substitution Risks Project Integrity


1,2,4-Triazole-5-carboxamides are a privileged scaffold in agrochemical and pharmaceutical discovery, but small changes in N1- and carboxamide substitution patterns produce large shifts in polarity, hydrogen-bonding capacity, and metabolic stability [1]. The target compound uniquely combines an N1-methoxymethyl group with an N-isopropyl carboxamide, resulting in a single H-bond donor (vs. two for N1-H analogs) and a TPSA of 69 Ų—values that place it in a different property space than the more polar, less lipophilic N1-unsubstituted or N1-methyl comparators [2]. Blindly interchanging these analogs without matching the full substitution vector risks mis-ranking in structure–activity relationship (SAR) series, misleading permeability or solubility readouts, and ultimately compromising lead optimization campaigns. The quantitative evidence below demonstrates exactly where the physical-chemical differentiation resides.

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


N1-Methoxymethyl Substitution Reduces Topological Polar Surface Area by 15.7 Ų Versus N1-H Analog, Enhancing Predicted Membrane Permeability

When compared to the N1-unsubstituted analog 3-bromo-1H-1,2,4-triazole-5-carboxamide (CAS 1207755-03-0), the target compound's N1-methoxymethyl group reduces the topological polar surface area (TPSA) from 84.7 Ų to 69 Ų and increases the calculated logP (XLogP3) from 0.2 to 1.3, while simultaneously decreasing the number of hydrogen-bond donors from 2 to 1 [1][2]. This profile predicts superior passive membrane permeability and a lower susceptibility to P-glycoprotein-mediated efflux, both of which are critical for intracellular target engagement in cell-based assays [1].

Medicinal chemistry ADME prediction Triazole SAR

N-Isopropyl Carboxamide Provides Higher Rotatable Bond Count and Reduced Hydrogen-Bond Donor Count Compared to N1-H Analog, Affecting Solubility and Crystallinity

Relative to the N1-H, N-isopropyl analog 3-bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 1807979-71-0), the target compound incorporates an additional N1-methoxymethyl group that increases the molecular weight from 233.07 to 277.12 g/mol and the rotatable bond count from 2 to 4, while maintaining a single hydrogen-bond donor [1][2]. The increase in conformational flexibility and molecular weight, without altering the HBD count, is expected to reduce crystal lattice energy and improve kinetic solubility in aqueous assay buffers—an important consideration for high-throughput screening workflows where precipitation can cause false negatives [1].

Physicochemical profiling Crystal engineering Solubility

98% Purity Grade Availability Exceeds the 95% Standard of Closest Analogs, Reducing Impurity-Driven Assay Artifacts

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1850483), whereas the closest structural analogs—including 3-bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide—are typically offered at a minimum purity specification of 95% . A 3% absolute purity difference can translate into significantly lower levels of unidentified byproducts that may act as assay interferents (e.g., redox cyclers, metal chelators, or fluorescent impurities), improving signal-to-noise ratios in high-content screening and reducing time lost to hit deconvolution of false positives .

Quality control Assay reproducibility Procurement specification

Single Hydrogen-Bond Donor Profile Differentiates Target Compound from N1-H Containing Analogs, Modulating Target Engagement and Metabolic Susceptibility

The target compound possesses exactly 1 hydrogen-bond donor (the N-isopropyl carboxamide NH), whereas the N1-unsubstituted analog (CAS 1207755-03-0) and the N-isopropyl N1-H analog (CAS 1807979-71-0) each possess 2 HBDs [1][2][3]. In the context of kinase inhibitor design and other medicinal chemistry programs targeting ATP-binding sites, a single HBD is often preferred to minimize desolvation penalties and reduce susceptibility to Phase II glucuronidation or sulfation at solvent-exposed NH groups [1]. The N1-methoxymethyl group effectively masks the triazole NH, removing a potential metabolic liability while preserving the bromine handle for downstream cross-coupling chemistry [1].

Medicinal chemistry Metabolic stability Kinase inhibitor design

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity and Permeability

With a computed XLogP3 of 1.3 and TPSA of 69 Ų, the target compound falls within the optimal property space for oral bioavailability (Lipinski Rule of Five compliance: MW <500, logP ≤5, HBD ≤5, HBA ≤10). Procurement of this specific derivative ensures library members occupy a lipophilicity range that balances permeability and solubility, directly addressing the permeability deficit of the more polar N1-H analog (XLogP3 0.2, TPSA 84.7 Ų) [1][2]. In lead optimization campaigns, starting from this intermediate rather than a more polar analog reduces the number of synthetic iterations required to achieve target cellular activity, saving both chemistry resources and time.

High-Throughput Screening Campaigns with Stringent Purity Requirements

The availability of a 98% purity grade from Leyan (Product No. 1850483) directly addresses the assay interference risks that plague early-stage screening [1]. When procured at this specification, the compound delivers a 60% lower absolute impurity burden compared to the 95% grades typical of closest analogs [2]. In practice, this means fewer resources diverted to hit triage, cherry-picking, and re-testing of false positives—yielding a more efficient and cost-effective screening cascade.

Synthetic Chemistry Applications Leveraging the 3-Bromo Handle for Cross-Coupling

The 3-bromo substituent on the 1,2,4-triazole ring serves as a robust synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification at the C3 position [1]. Unlike the N1-unsubstituted analog, the methoxymethyl protecting group at N1 prevents competing N-arylation side reactions, improving regioselectivity in cross-coupling sequences. This makes the target compound the preferred scaffold for parallel library synthesis where clean, high-yielding diversification is critical for SAR exploration.

Metabolic Stability-Focused Lead Optimization

The single hydrogen-bond donor (carboxamide NH) eliminates the triazole NH present in N1-H analogs, which is a known site for Phase II conjugation (glucuronidation) [1][2]. For drug discovery programs targeting intracellular or CNS-penetrant indications where metabolic stability correlates with free brain or unbound plasma exposure, selecting this compound over N1-H analogs upstream reduces the probability of late-stage metabolic failure and the need for remedial N-alkylation chemistry that often erodes target potency.

Quote Request

Request a Quote for 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.